molecular formula C16H16Br2 B3055211 1,1'-Ethane-1,2-diylbis[4-(bromomethyl)benzene] CAS No. 6337-67-3

1,1'-Ethane-1,2-diylbis[4-(bromomethyl)benzene]

Cat. No.: B3055211
CAS No.: 6337-67-3
M. Wt: 368.11 g/mol
InChI Key: GKYPYQQVLLXFDQ-UHFFFAOYSA-N
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Description

1,1’-Ethane-1,2-diylbis[4-(bromomethyl)benzene]: is an organic compound with the molecular formula C₁₆H₁₆Br₂. It is characterized by two benzene rings connected by an ethane-1,2-diyl bridge, with each benzene ring substituted with a bromomethyl group. This compound is often used in organic synthesis and materials science due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1’-Ethane-1,2-diylbis[4-(bromomethyl)benzene] can be synthesized through a multi-step process involving the bromination of 1,2-diphenylethane. The typical synthetic route includes:

    Bromination of 1,2-diphenylethane: This step involves the reaction of 1,2-diphenylethane with bromine in the presence of a catalyst such as iron(III) bromide to introduce bromine atoms at the para positions of the benzene rings.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of 1,1’-Ethane-1,2-diylbis[4-(bromomethyl)benzene] may involve continuous flow reactors to ensure efficient bromination and high yield. The use of automated systems for purification and quality control is also common to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1,1’-Ethane-1,2-diylbis[4-(bromomethyl)benzene] undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides to form new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

    Oxidation: The compound can be oxidized to introduce functional groups such as aldehydes or carboxylic acids at the bromomethyl positions.

    Reduction: The bromomethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran (THF).

Major Products:

    Nucleophilic Substitution: Formation of substituted benzyl derivatives.

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of 1,1’-Ethane-1,2-diylbis[4-methylbenzene].

Scientific Research Applications

1,1’-Ethane-1,2-diylbis[4-(bromomethyl)benzene] has several applications in scientific research, including:

    Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

    Materials Science: Employed in the preparation of polymers and advanced materials with specific properties.

    Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals and biologically active compounds.

    Biological Studies: Used as a probe or reagent in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of 1,1’-Ethane-1,2-diylbis[4-(bromomethyl)benzene] depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the bromomethyl groups act as electrophilic centers, attracting nucleophiles to form new bonds. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

    1,2-Dibromoethane: Similar in structure but lacks the benzene rings.

    1,4-Dibromobenzene: Contains bromine atoms on a single benzene ring without the ethane-1,2-diyl bridge.

    1,1’-Ethane-1,2-diylbis[4-methylbenzene]: Similar structure but with methyl groups instead of bromomethyl groups.

Uniqueness: 1,1’-Ethane-1,2-diylbis[4-(bromomethyl)benzene] is unique due to its combination of an ethane-1,2-diyl bridge and bromomethyl substituents on benzene rings. This structure allows for versatile chemical modifications and applications in various fields of research and industry.

Properties

IUPAC Name

1-(bromomethyl)-4-[2-[4-(bromomethyl)phenyl]ethyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Br2/c17-11-15-7-3-13(4-8-15)1-2-14-5-9-16(12-18)10-6-14/h3-10H,1-2,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKYPYQQVLLXFDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC2=CC=C(C=C2)CBr)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10284511
Record name 1,1'-ethane-1,2-diylbis[4-(bromomethyl)benzene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10284511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6337-67-3
Record name NSC37509
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37509
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1'-ethane-1,2-diylbis[4-(bromomethyl)benzene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10284511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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